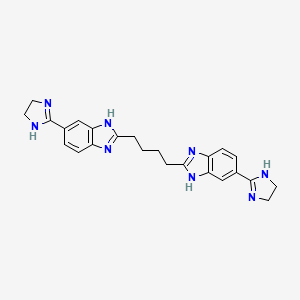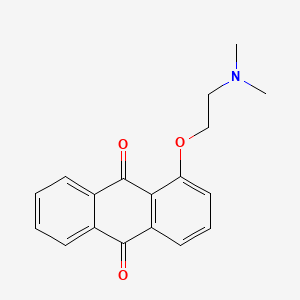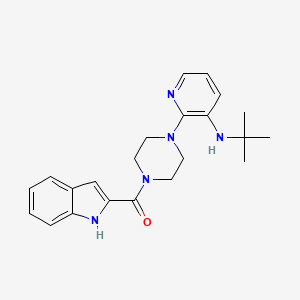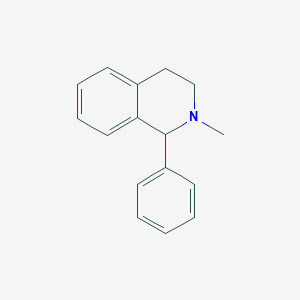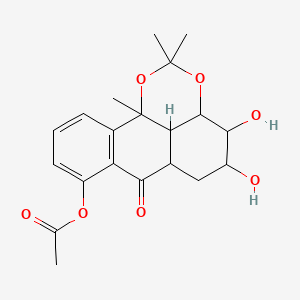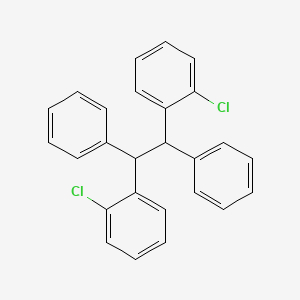
Ethane, 1,2-bis(o-chlorophenyl)-1,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 1,2-bis(o-chlorophenyl)-1,2-diphenyl-, also known as 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane, is an organochlorine compound. It is a derivative of ethane where two hydrogen atoms are replaced by two o-chlorophenyl groups and two diphenyl groups. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,2-bis(o-chlorophenyl)-1,2-diphenyl- typically involves the reaction of chlorobenzene with benzene in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the chlorobenzene acts as the alkylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethane, 1,2-bis(o-chlorophenyl)-1,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethane, 1,2-bis(o-chlorophenyl)-1,2-diphenyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications and toxicological effects.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethane, 1,2-bis(o-chlorophenyl)-1,2-diphenyl- involves its interaction with cellular components. The compound can bind to specific receptors or enzymes, altering their activity. This interaction can lead to changes in cellular signaling pathways and gene expression, ultimately affecting cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDD): A structurally similar compound with similar chemical properties.
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Another related compound known for its insecticidal properties.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene (DDE): A breakdown product of DDT with similar stability and persistence.
Uniqueness
Ethane, 1,2-bis(o-chlorophenyl)-1,2-diphenyl- is unique due to its specific substitution pattern and the presence of both o-chlorophenyl and diphenyl groups. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
7146-88-5 |
|---|---|
Molecular Formula |
C26H20Cl2 |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-chloro-2-[2-(2-chlorophenyl)-1,2-diphenylethyl]benzene |
InChI |
InChI=1S/C26H20Cl2/c27-23-17-9-7-15-21(23)25(19-11-3-1-4-12-19)26(20-13-5-2-6-14-20)22-16-8-10-18-24(22)28/h1-18,25-26H |
InChI Key |
MATSURWGMAEFEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)C(C3=CC=CC=C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


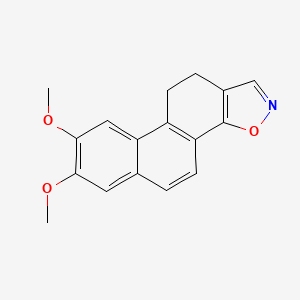
![Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt](/img/structure/B15195425.png)
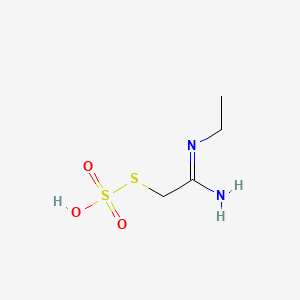
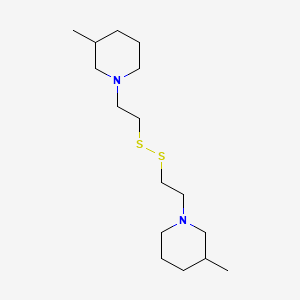
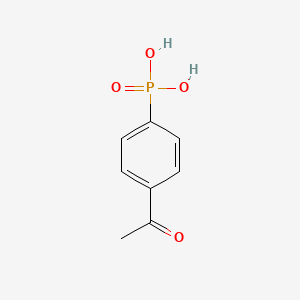
![6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione](/img/structure/B15195451.png)
![benzyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B15195458.png)
![2,2'-[(6-Aminohexyl)imino]diethanol](/img/structure/B15195474.png)
